![molecular formula C23H20ClN3O3S B3018151 2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 339100-25-3](/img/structure/B3018151.png)

2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

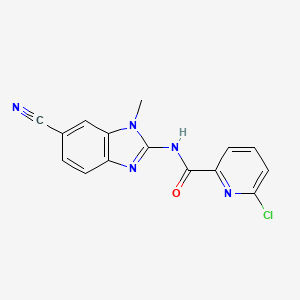

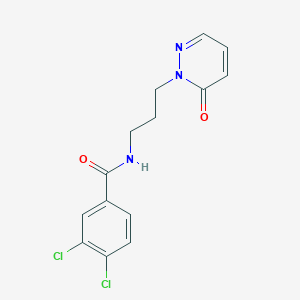

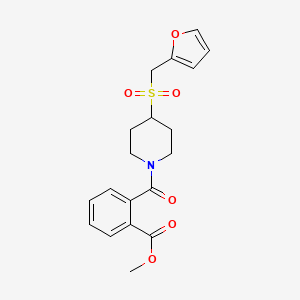

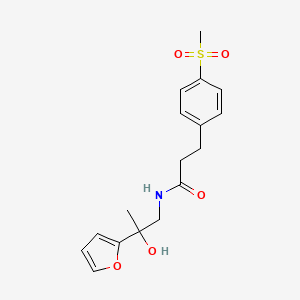

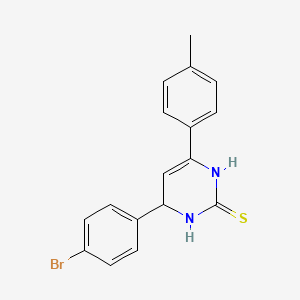

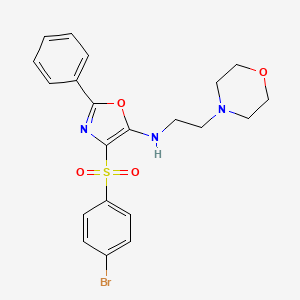

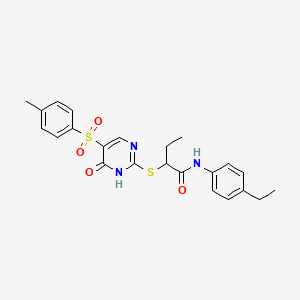

The compound "2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide" is a synthetic molecule that appears to be related to a class of compounds with potential antibacterial and antifungal properties. The presence of a 4-chlorophenylsulfonyl moiety is a common feature in this class, which is known to contribute to the antimicrobial activity of these compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers offer insights into the chemical characteristics and potential biological activities of this compound.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a precursor that is functionalized through various chemical reactions to yield the final product. For instance, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid is used as a starting material, which undergoes esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions to obtain the final derivatives . Similarly, the synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride, followed by subsequent reactions with various electrophiles . These synthetic routes provide a framework that could be adapted for the synthesis of the compound .

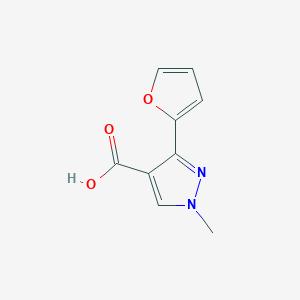

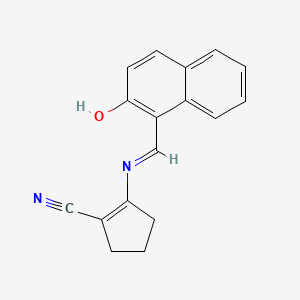

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic techniques such as IR, 1H-NMR, and EI-MS . These methods allow for the identification of functional groups, the confirmation of molecular frameworks, and the determination of the molecular mass, which are essential for verifying the successful synthesis of the target compounds. The presence of the benzimidazole moiety in the compound of interest suggests a complex structure that would likely exhibit distinct spectroscopic features.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification, hydrazinolysis, ring closure, and nucleophilic substitution . These reactions are carefully chosen to introduce specific functional groups and to construct the desired molecular architecture. The reactivity of the compound would be influenced by the presence of the benzimidazole core and the sulfonyl group, which could affect its interaction with biological targets or its susceptibility to further chemical modifications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents such as dimethylformamide (DMF) . The presence of the chlorophenylsulfonyl group could impact the acidity, electrophilic character, and overall stability of the compound. Additionally, the molecular structure would influence the compound's ability to penetrate biological membranes, which is crucial for its potential as an antimicrobial agent.

Relevant Case Studies

The provided papers do not include case studies, but they do report on the antibacterial and antifungal activities of synthesized compounds. For example, compound 7o from the first paper showed remarkable antibacterial activity against various bacterial strains, and compound 7l from the second paper exhibited good antimicrobial potential with low hemolytic activity . These findings suggest that the compound , with its related structural features, could also possess significant antimicrobial properties, warranting further investigation.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound of interest, related to 2-aryl-N-biphenyl benzimidazoles, has been synthesized and characterized, serving as a foundation for further research applications. These compounds are synthesized starting from O-phenylenediamine and carboxylic acids, followed by N-alkylation. Their structures are confirmed through various spectroscopic methods, providing a basis for exploring their potential applications in different fields of scientific research (Zhou Zhi-ming et al., 2004).

Anticancer Potential

Derivatives similar to the compound have been investigated for their pro-apoptotic activity as anticancer agents. Specifically, certain derivatives have demonstrated significant growth inhibition in melanoma cell lines, indicating potential therapeutic applications in cancer treatment (Ö. Yılmaz et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the compound under discussion, have shown promising results as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit high inhibition efficiency, which can be crucial in extending the lifespan of metal structures and components in industrial applications (Z. Rouifi et al., 2020).

Antimicrobial and Cytotoxic Activities

Novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some of these compounds have shown good antibacterial activity and cytotoxicity in vitro, suggesting potential for development into new antimicrobial agents (M. Noolvi et al., 2014).

Central Nervous System Activity

Research into 1-aryl-2-sulphono-[benzimidazol-2-yl]-methyl derivatives has revealed central nervous system depressant effects in animal models, highlighting the potential for these compounds in developing sedative or anxiolytic drugs (Letters in Applied NanoBioScience, 2022).

Propriétés

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylmethyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S/c1-26(18-7-3-2-4-8-18)23(28)15-27-21-10-6-5-9-20(21)25-22(27)16-31(29,30)19-13-11-17(24)12-14-19/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITOQWUCDFYRQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)